molecular formula C13H16BF3O3 B2563923 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2621936-65-8

2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2563923
CAS No.: 2621936-65-8
M. Wt: 288.07
InChI Key: QTPZAGNKFXQDIT-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a difluoromethoxy group and a fluorophenyl group, which contribute to its reactivity and versatility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-(difluoromethoxy)-3-fluorophenylboronic acid.

    Formation of Boronic Ester: The boronic acid is reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene under reflux conditions. This reaction forms the boronic ester, this compound.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. It reacts with aryl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can undergo oxidation to form the corresponding phenol derivative.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF) are frequently used solvents.

Major Products

    Biaryl Compounds: The primary products of Suzuki-Miyaura reactions.

    Phenol Derivatives: Products of oxidation reactions.

    Substituted Aromatics: Products of nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to synthesize complex molecules through cross-coupling reactions. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a key reagent in medicinal chemistry for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The primary mechanism of action for 2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronic ester with a phenyl group instead of a difluoromethoxy-fluorophenyl group.

    2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A brominated analogue used in different coupling reactions.

Uniqueness

2-(2-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. These functional groups also provide additional sites for further chemical modifications, making it a versatile reagent in synthetic chemistry.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-6-5-7-9(15)10(8)18-11(16)17/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPZAGNKFXQDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2621936-65-8
Record name 2-[2-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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